molecular formula C17H21NO2 B12693700 Methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate CAS No. 94022-83-0

Methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate

Cat. No.: B12693700
CAS No.: 94022-83-0
M. Wt: 271.35 g/mol
InChI Key: NAMUVRSTEVMHAJ-UHFFFAOYSA-N
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Description

Methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-yl)methylene]amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester linked to a cyclohexene ring with dimethyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-yl)methylene]amino]benzoate typically involves the condensation reaction between 3,5-dimethylcyclohexanone and methyl anthranilate. The reaction is catalyzed by an acid or base to facilitate the formation of the Schiff base. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-yl)methylene]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the Schiff base to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields amines.

    Substitution: Results in various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-yl)methylene]amino]benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-yl)methylene]amino]benzoate involves its interaction with specific molecular targets. The Schiff base moiety can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3,5-dimethyl-3-cyclohexene-1-yl)methyleneanthranilate
  • Methyl 2-(((2,4-dimethylcyclohex-3-en-1-ylidene)methyl)amino)benzoate

Uniqueness

Methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-yl)methylene]amino]benzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

94022-83-0

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

methyl 2-[(3,5-dimethylcyclohex-3-en-1-yl)methylideneamino]benzoate

InChI

InChI=1S/C17H21NO2/c1-12-8-13(2)10-14(9-12)11-18-16-7-5-4-6-15(16)17(19)20-3/h4-8,11-12,14H,9-10H2,1-3H3

InChI Key

NAMUVRSTEVMHAJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(=C1)C)C=NC2=CC=CC=C2C(=O)OC

Origin of Product

United States

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